molecular formula C10H8N4S B5647319 6-methyl-3-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

6-methyl-3-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No. B5647319
M. Wt: 216.26 g/mol
InChI Key: DIIMYQKHHIANFX-UHFFFAOYSA-N
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Description

"6-methyl-3-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole" is a compound that belongs to a class of heterocyclic compounds containing triazole and thiazole moieties. These compounds are known for their diverse range of applications, particularly in pharmaceutical chemistry due to their biological activities.

Synthesis Analysis

The synthesis of compounds similar to "6-methyl-3-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole" typically involves the condensation of amino-triazoles with carboxylic acids or their derivatives in the presence of phosphorus oxychloride, as detailed in studies by (Tan, Feng, & Peng, 2007) and (Hlazunova, Panasenko, & Knysh, 2020). These methods typically yield products in good purity and yield.

Molecular Structure Analysis

The molecular structure of such compounds often features planar triazole-thiadiazole systems, with dihedral angles formed with adjacent pyridine and phenyl rings, contributing to their unique chemical properties as observed in studies by (Dinçer et al., 2005).

Chemical Reactions and Properties

These compounds are versatile in chemical reactions, often undergoing cyclo-condensations and Michael addition reactions, as noted in the research by (Tozkoparan et al., 1999). Their reactivity is influenced by the presence of the triazole and thiazole rings.

Physical Properties Analysis

Physical properties like melting points and solubility are determined using standard methods such as the capillary method and elemental analysis. The molecular structure influences these properties, as seen in the work of (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

Chemical properties, such as ionization potential and affinity, are significant for these compounds. Studies by (Tan, Feng, & Peng, 2007) show they have high ionization potentials and good affinity, making them suitable for various applications in medicinal chemistry.

properties

IUPAC Name

6-methyl-3-pyridin-3-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-7-6-14-9(12-13-10(14)15-7)8-3-2-4-11-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIMYQKHHIANFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2S1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

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